N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-Difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by a 2,4-difluorophenyl group and a 2,5-dimethylphenylmethyl substituent. Its structure features a dihydropyridine core with a ketone at position 2 and a carboxamide bridge linking the pyridine and aryl moieties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)27)20(26)24-19-8-7-16(22)11-18(19)23/h3-11H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYLRYALXHXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the dihydropyridine intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction, using a dimethylbenzyl chloride derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the dihydropyridine ring can modulate its activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogous pyridinecarboxamide derivatives, emphasizing structural variations, synthetic pathways, and crystallographic data.
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()
- Key Structural Differences :
- Substituents : The aryl group at position N-1 is 3-(trifluoromethyl)benzyl instead of 2,5-dimethylphenylmethyl.
- Electron-Donating Groups : The 2,4-dimethoxyphenyl group replaces the 2,4-difluorophenyl, introducing methoxy (-OCH₃) instead of fluorine atoms.
- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dimethylphenyl group.
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-11) ()
- Key Structural Differences :
- Core Heterocycle : A pyrrole ring replaces the dihydropyridine core.
- Substituents : The 4-fluorobenzyl group at position 1 contrasts with the 2,5-dimethylphenylmethyl group in the target compound.
- Implications :
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Structural Differences :
- Substituents : A 3-bromo-2-methylphenyl group replaces the 2,4-difluorophenyl.
- Synthesis Pathway : Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, differing from the target compound’s likely route.
- Crystallographic analysis reveals a near-planar conformation due to π-conjugation across the amide bridge, a feature shared with the target compound .
Comparative Data Table
Hydrogen Bonding and Molecular Interactions
Biological Activity
N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a dihydropyridine core with various substituents that influence its biological activity. The presence of difluorophenyl and dimethylphenyl groups contributes to its lipophilicity and interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or monoamine oxidases (MAO), which are critical in various metabolic pathways and neurochemical processes.
- Receptor Modulation : It could also interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antioxidant Properties | May reduce oxidative stress by scavenging free radicals. |
| Neuroprotective Effects | Potentially protects neuronal cells from damage, possibly through MAO inhibition. |
| Anti-cancer Activity | Exhibited in preclinical studies where similar compounds showed tumor stasis in xenograft models. |
| Anti-inflammatory Effects | Could modulate inflammatory pathways, reducing cytokine release. |
Case Studies and Research Findings
- Neuroprotective Studies : In a study evaluating the neuroprotective effects of similar dihydropyridine derivatives, it was found that these compounds could significantly reduce neuronal apoptosis in models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-cancer Efficacy : A related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This highlights the potential for this compound to be developed as an anti-cancer agent.
- Kinase Inhibition : Research on substituted dihydropyridines has shown that modifications can lead to increased potency against specific kinases involved in cancer progression. The structure of this compound suggests it may have similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
